molecular formula C14H26O4 B8575982 ethyl 4,4-dimethyl-5-(tetrahydro-2H-pyran-2-yloxy)pentanoate

ethyl 4,4-dimethyl-5-(tetrahydro-2H-pyran-2-yloxy)pentanoate

Cat. No.: B8575982
M. Wt: 258.35 g/mol
InChI Key: XJQQQMWWTJLKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,4-dimethyl-5-(tetrahydro-2H-pyran-2-yloxy)pentanoate is a useful research compound. Its molecular formula is C14H26O4 and its molecular weight is 258.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

ethyl 4,4-dimethyl-5-(oxan-2-yloxy)pentanoate

InChI

InChI=1S/C14H26O4/c1-4-16-12(15)8-9-14(2,3)11-18-13-7-5-6-10-17-13/h13H,4-11H2,1-3H3

InChI Key

XJQQQMWWTJLKPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)(C)COC1CCCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl (2E)-4,4-dimethyl-5-(tetrahydro-2H-pyran-2-yloxy)pent-2-enoate (23 g, 90 mmol) and 5% Pt on carbon (3 g, 14.65 mmol) in ethanol (200 mL) was shaken on the Parr under 45 psi of hydrogen for 5 days (complete conversion by TLC: 10% EtOAc/hexane-no UV active spots). The catalyst was filtered off catalyst and the filtrate concentrated. Drying under vacuum gave ethyl 4,4-dimethyl-5-(tetrahydro-2H-pyran-2-yloxy)pentanoate as a colorless oil: 1H NMR (400 MHz, CDCl3) δ 4.7 (t, 1H), 4.12 (q, 2H), 3.8 (m, 1H), 3.5 (m, 1H), 3.4 (d, 1H), 3.0, (d, 1H), 2.3 (m, 2H), 1.8 (m, 1H), 1.7-1.5 (m, 6H), 1.9 (s, 3H), 1.88 (s, 3H).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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